molecular formula C21H20ClN3O4S B2752755 methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040637-88-4

methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2752755
CAS No.: 1040637-88-4
M. Wt: 445.92
InChI Key: HPQLQAFQKYPYKV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a carboxylate ester. These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

Synthesis and Molecular Docking Studies

Researchers have developed novel biologically potent compounds incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine. These compounds have been evaluated for their anticancer and antimicrobial activities, showing significant potential against cancer cell lines and pathogenic strains. Molecular docking studies indicate promising utilization in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Crystal Structure and Computational Study

Another research focus is on the synthesis, characterization, and theoretical study of pyrazole derivatives. These studies include X-ray diffraction and density-functional-theory (DFT) calculations, revealing insights into the stability and reactivity of these compounds, as well as their potential applications in various fields (Shen, Huang, Diao, & Lei, 2012).

Green Synthetic Approaches

There's a significant emphasis on developing greener, more efficient synthetic methods for related compounds. For example, a protocol for synthesizing pyrano pyrimidine carboxylate derivatives via a one-pot, four-component reaction has been developed, highlighting a move towards metal-free catalysts and avoiding toxic solvents (Yadav, Lim, Kim, & Jeong, 2021).

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives with potential antimicrobial and anticancer properties is ongoing. Synthesized compounds have been tested in vitro, showing higher activity than reference drugs in some cases, indicating the therapeutic potential of these molecules (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

Studies on the molecular interactions of specific antagonists with receptors, utilizing computational methods such as AM1 molecular orbital method and comparative molecular field analysis (CoMFA), have provided insights into the binding mechanisms and potential therapeutic applications of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Facile Synthesis of Heterocyclic Compounds

Efforts to simplify the synthesis of N-fused heterocycle products have led to the development of efficient procedures yielding these compounds in good to excellent yields. Such advances may facilitate further research and application of these molecules in various scientific fields (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-29-21(26)16-10-17(12-2-3-12)23-20-18(16)19(13-4-6-14(22)7-5-13)24-25(20)15-8-9-30(27,28)11-15/h4-7,10,12,15H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQLQAFQKYPYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)Cl)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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